3-[(5-chloropyrimidin-2-yl)oxy]-N-(3,4-dichlorophenyl)pyrrolidine-1-carboxamide
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Overview
Description
The compound “3-[(5-chloropyrimidin-2-yl)oxy]-N-(3,4-dichlorophenyl)pyrrolidine-1-carboxamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The structure of this compound is likely to be complex due to the presence of multiple functional groups and aromatic rings. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Scientific Research Applications
Antidiabetic Clinical Candidate
The compound is an antidiabetic clinical candidate targeting GPR119 . GPR119 is a G-protein-coupled receptor expressed predominantly in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .
Stimulating Glucose-dependent Insulin Release
GPR119 agonists, including this compound, have been shown to stimulate glucose-dependent insulin release by direct action in the pancreas . This makes it a potential treatment for type 2 diabetes.
3. Promoting Secretion of the Incretin GLP-1 In addition to stimulating insulin release, GPR119 agonists also promote the secretion of the incretin GLP-1 in the gastrointestinal tract . This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists.
4. Potential Treatment for Type 2 Diabetes Given its ability to stimulate insulin release and promote GLP-1 secretion, this compound is being explored as a potential new treatment for type 2 diabetes .
5. In Vivo Efficacy in Rodent Models of Diabetes The compound has shown efficacy in both acute and chronic in vivo rodent models of diabetes . This suggests its potential for translation into effective human treatments.
6. Dose-Dependent Increase in Exposure and GLP-1 Plasma Levels In a single ascending dose study in normal healthy humans, the compound showed a dose-dependent increase in exposure and a trend toward increased total GLP-1 plasma levels .
Mechanism of Action
Target of Action
The primary target of this compound is the G-protein-coupled receptor 119 (GPR119) . GPR119 is predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract . The receptor plays a crucial role in the regulation of glucose homeostasis and lipid metabolism .
Mode of Action
The compound acts as an agonist to the GPR119 receptor . Upon binding, it stimulates the receptor, leading to a series of intracellular events . This interaction results in the stimulation of glucose-dependent insulin release by direct action in the pancreas and promotes the secretion of the incretin GLP-1 in the gastrointestinal tract .
Biochemical Pathways
The activation of GPR119 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels . This, in turn, triggers the release of insulin from pancreatic β-cells and GLP-1 from enteroendocrine cells . The increased insulin and GLP-1 levels help regulate blood glucose levels, making this compound potentially beneficial for the treatment of type 2 diabetes .
Pharmacokinetics
In a single ascending dose study in normal healthy humans, a dose-dependent increase in exposure and a trend toward increased total GLP-1 plasma levels were observed .
Result of Action
The activation of GPR119 by this compound leads to the release of insulin and GLP-1 . This results in improved glucose homeostasis and potential therapeutic benefits in the treatment of type 2 diabetes .
properties
IUPAC Name |
3-(5-chloropyrimidin-2-yl)oxy-N-(3,4-dichlorophenyl)pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl3N4O2/c16-9-6-19-14(20-7-9)24-11-3-4-22(8-11)15(23)21-10-1-2-12(17)13(18)5-10/h1-2,5-7,11H,3-4,8H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKZFSOSPVGQPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-chloropyrimidin-2-yl)oxy]-N-(3,4-dichlorophenyl)pyrrolidine-1-carboxamide |
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